molecular formula C20H19ClN2O2 B6488954 8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline CAS No. 941989-59-9

8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline

Cat. No. B6488954
CAS RN: 941989-59-9
M. Wt: 354.8 g/mol
InChI Key: MSCORTMFUFQGIP-UHFFFAOYSA-N
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Description

8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline, or 8-CPMQ for short, is an organic compound that has been studied for its potential applications in scientific research. 8-CPMQ is a small molecule that is easily synthesized and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

8-CPMQ has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-oxidative, and anti-microbial properties, making it a useful tool for studying a variety of cellular processes. 8-CPMQ has also been studied for its potential use in cancer research, as it has been found to inhibit the growth of tumors in animal models. Additionally, 8-CPMQ has been found to have anti-diabetic properties, and has been used to study the effects of diabetes on the body.

Mechanism of Action

Target of Action

The primary target of the compound “8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline” is currently unknown . Similar compounds have been found to interact with proteins such as focal adhesion kinase 1 . This protein plays a crucial role in cellular adhesion and migration, which are essential processes in many biological contexts, including development, immunity, and cancer metastasis .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target protein through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target protein, potentially altering its activity .

Biochemical Pathways

If the compound does indeed target focal adhesion kinase 1, it could potentially influence pathways related to cell adhesion, migration, and survival .

Pharmacokinetics

These properties are crucial for determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and is able to have an active effect .

Result of Action

If the compound does indeed target focal adhesion kinase 1, it could potentially influence cell adhesion, migration, and survival .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific cell type or tissue in which the compound is acting .

Advantages and Limitations for Lab Experiments

8-CPMQ has several advantages for use in lab experiments. It is easily synthesized and has a variety of biochemical and physiological effects. Additionally, 8-CPMQ is relatively inexpensive and can be stored for long periods of time without degrading. However, 8-CPMQ also has some limitations. For example, it is not water soluble, making it difficult to use in certain experiments. Additionally, the exact mechanism of action of 8-CPMQ is not yet known, making it difficult to predict its effects in different contexts.

Future Directions

There are a variety of potential future directions for further research on 8-CPMQ. Further research is needed to better understand the exact mechanism of action of 8-CPMQ and its potential applications in different contexts. Additionally, further research is needed to determine the optimal dosage and administration of 8-CPMQ for different applications. Furthermore, further research is needed to investigate the potential side effects of 8-CPMQ and to develop safer and more effective formulations. Finally, further research is needed to explore the potential synergistic effects of 8-CPMQ when combined with other compounds.

Synthesis Methods

8-CPMQ is synthesized by a two-step process. The first step involves the reaction of 4-chlorophenol and morpholine to form 4-chloro-2-morpholino-phenol. This is followed by a Friedel-Crafts alkylation reaction of 4-chloro-2-morpholino-phenol with 4-chloro-2-methoxy-quinoline to form 8-[(4-chlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline. The synthesis of 8-CPMQ is relatively simple and can be completed in a short amount of time.

properties

IUPAC Name

4-[8-[(4-chlorophenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-17-7-4-15(5-8-17)14-25-18-3-1-2-16-6-9-19(22-20(16)18)23-10-12-24-13-11-23/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCORTMFUFQGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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